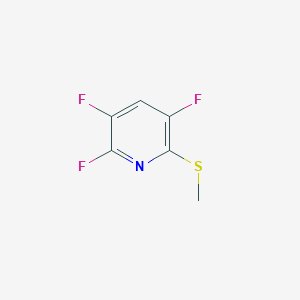
Triethoxysilylundecanal, ethylene glycol acetal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethoxysilylundecanal, ethylene glycol acetal is an organic compound with the chemical formula C19H40O5Si . It is a colorless to light yellow liquid that is soluble in common organic solvents. This compound is known for its stability under normal conditions but can decompose at high temperatures .
Preparation Methods
Triethoxysilylundecanal, ethylene glycol acetal can be synthesized through the reaction of 1,11-undecanal with triethoxysilane in the presence of ethylene glycol . The reaction typically involves the use of a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity. Industrial production methods often involve large-scale reactors and continuous flow processes to optimize efficiency and scalability .
Chemical Reactions Analysis
Triethoxysilylundecanal, ethylene glycol acetal undergoes various chemical reactions, including:
Hydrolysis: In the presence of moisture or water, it hydrolyzes to form ethanol and the corresponding silanol.
Oxidation: It can be oxidized to form the corresponding carboxylic acid under strong oxidizing conditions.
Substitution: The ethoxy groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include water , oxidizing agents like potassium permanganate, and substituting agents such as halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Triethoxysilylundecanal, ethylene glycol acetal has a wide range of applications in scientific research, including:
Surface Active Agents: It is used as a high-efficiency surfactant with excellent emulsifying, dispersing, and wetting properties.
Coating Additives: It enhances the adhesion, wear resistance, and anti-pollution properties of coatings.
Polymer Synthesis: It is utilized in the synthesis of functional polymers, such as polysiloxane polymers, which have applications in various industries.
Mechanism of Action
The mechanism of action of triethoxysilylundecanal, ethylene glycol acetal involves its ability to form stable bonds with various substrates. The ethoxy groups can undergo hydrolysis to form silanol groups, which can then react with other compounds to form strong covalent bonds. This property makes it useful in applications requiring strong adhesion and stability .
Comparison with Similar Compounds
Triethoxysilylundecanal, ethylene glycol acetal is unique due to its combination of ethoxy and silane groups, which provide both reactivity and stability. Similar compounds include:
- Triethoxysilane
- Triethylsilyl trifluoromethanesulfonate
- Triethylvinylsilane
- Chlorotriethylsilane
These compounds share some functional similarities but differ in their specific applications and reactivity profiles.
Properties
IUPAC Name |
10-(1,3-dioxolan-2-yl)decyl-triethoxysilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H40O5Si/c1-4-22-25(23-5-2,24-6-3)18-14-12-10-8-7-9-11-13-15-19-20-16-17-21-19/h19H,4-18H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNGMPYRLKXUQKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCCCCCCCCC1OCCO1)(OCC)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H40O5Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{2-Chloro-6-hydroxy-5-[2-methylquinolin-8-ylaminomethyl]-3-oxo-3H-xanthen-9-YL}benzoic acid](/img/structure/B6335177.png)





![4-Cyclopentyl-5-(tert-butyl-dimethylsilyloxy)-tetrahydro-7,7-dimethyl-2-(1-isopropyl)-alpha-[4-(trifluoromethyl)phenyl]-3-quinolinemethanol](/img/structure/B6335226.png)



![8-Methylsulfonyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B6335252.png)

![Ethyl 4-(cyclopropylamino)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B6335285.png)

